molecular formula C9H13N3O B13195366 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13195366
M. Wt: 179.22 g/mol
InChI Key: NTRHGFHYPOZDSS-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a pyrimidine carbaldehyde derivative, it serves as a versatile synthetic intermediate and building block for the construction of more complex molecules. The pyrimidine scaffold is a fundamental structure in medicinal chemistry, being a core component in nucleic acids, vitamins, and a wide range of therapeutic agents . Pyrimidine-based compounds are extensively investigated for their diverse biological activities. Research into similar structures has demonstrated potent applications as kinase inhibitors, anticancer agents, antimicrobials, and antivirals . For instance, pyrimidine hybrids have shown promising activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range . The presence of the carbaldehyde functional group in this particular compound makes it a valuable precursor for further chemical transformations, such as condensations to form Schiff bases or reductive aminations, enabling researchers to explore structure-activity relationships (SAR) and optimize lead compounds . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-7(2)12(3)9-10-4-8(6-13)5-11-9/h4-7H,1-3H3

InChI Key

NTRHGFHYPOZDSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=C(C=N1)C=O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the synthesis of substituted pyrimidine rings via cyclocondensation reactions, followed by selective formylation at the 5-position of the pyrimidine ring.

Synthetic Route:

  • Step 1: Synthesis of 6-aminopyrimidin-4(3H)-one derivatives, which serve as precursors.
  • Step 2: Formylation at the 5-position using Vilsmeier's reagent (a mixture of phosphorus oxychloride and DMF), which introduces the aldehyde group efficiently under mild conditions.
  • Step 3: Nucleophilic substitution at the 5-position with methyl(propan-2-yl)amine, facilitated by the electrophilic nature of the aldehyde, leading to the targeted compound.

Key Data:

Reaction Step Reagents & Conditions Yield Notes
Formylation Vilsmeier reagent, 0°C to room temperature 88-98% High efficiency, tolerance of functional groups
Nucleophilic substitution Methyl(propan-2-yl)amine, mild heating Variable Selectivity depends on aldehyde reactivity

Direct Synthesis via Condensation of Pyrimidine Precursors with Alkylamines

Method Overview:

This method employs direct condensation reactions between pyrimidine derivatives bearing reactive aldehyde groups and alkylamines, including propan-2-yl methylamine, under solvent-free or mild conditions.

Synthetic Route:

  • Step 1: Preparation of 5-formylpyrimidine intermediates via formylation using acetic anhydride/formic acid or Vilsmeier's reagent.
  • Step 2: Condensation with methyl(propan-2-yl)amine, often under microwave irradiation to accelerate the process.
  • Step 3: Purification through recrystallization or chromatography to isolate the target compound.

Key Data:

Reaction Step Reagents & Conditions Yield Notes
Formylation Acetic anhydride/formic acid or Vilsmeier reagent 86-98% Short reaction times, high yields
Condensation Methyl(propan-2-yl)amine, microwave irradiation 70-85% Rapid, high efficiency

Functionalization of Pyrimidine Core via Nucleophilic Substitution and Reductive Amination

Method Overview:

This pathway involves initial chlorination of pyrimidine rings, followed by nucleophilic substitution with methyl(propan-2-yl)amine and subsequent reductive amination to introduce the aldehyde functionality.

Synthetic Route:

  • Step 1: Chlorination of pyrimidine derivatives with phosphorus oxychloride to activate the 5-position.
  • Step 2: Nucleophilic substitution with methyl(propan-2-yl)amine in the presence of potassium carbonate or other bases.
  • Step 3: Oxidation of the resulting secondary amine to the aldehyde using Dess–Martin periodinane or similar oxidants.

Key Data:

Reaction Step Reagents & Conditions Yield Notes
Chlorination POCl₃, room temperature 61% Selective at position 5
Nucleophilic substitution Methyl(propan-2-yl)amine, room temp 94% High selectivity
Oxidation Dess–Martin periodinane, mild conditions 85-90% Mild oxidation, preserves functional groups

Summary Table of Preparation Methods

Method Key Reagents Main Advantages Typical Yields References
Cyclocondensation & Formylation Pyrimidine precursors, Vilsmeier reagent High regioselectivity, functional group tolerance 88-98% ,
Direct Condensation Pyrimidine aldehyde + amine Environmentally friendly, rapid 70-85% ,
Chlorination & Oxidation POCl₃, Dess–Martin periodinane High selectivity, mild conditions 85-90%

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbaldehyde Derivatives

Substituent Variations and Structural Analogues

The structural diversity of pyrimidine-5-carbaldehydes arises from substitutions at positions 2, 4, and 4. Below is a comparative analysis of substituent effects:

Compound Substituents CAS Number Key Features Reference
2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde 2: Methyl(propan-2-yl)amino; 5: CHO Not provided Balanced lipophilicity; potential for hydrogen bonding via amino and aldehyde.
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 2: Methylthio; 4: NH₂; 5: CHO 770-31-0 Enhanced solubility due to amino group; methylthio increases stability.
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 2: Methylthio; 4: Cyclopentylamino; 5: CHO 211245-64-6 Bulky cyclopentylamino group improves target binding in HIV drugs.
2-(Propylamino)pyrimidine-5-carbaldehyde 2: Propylamino; 5: CHO 959238-95-0 Linear alkyl chain may reduce steric hindrance for reactions.
4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde 2: Methylthio; 4: Cl; 5: CHO 74840-34-9 Chlorine substituent enhances electrophilicity at position 3.

Key Observations :

  • Amino vs. Methylthio: Amino groups (e.g., 770-31-0) improve water solubility and hydrogen-bonding capacity, whereas methylthio groups (e.g., 211245-64-6) enhance lipophilicity and metabolic stability .
  • Bulky Substituents: Cyclopentylamino groups (211245-64-6) confer steric bulk, which can optimize binding to biological targets like HIV integrase .

Challenges :

  • Byproduct formation, as seen in , where competing methylation pathways produce structural isomers .
  • Sensitivity of the carbaldehyde group to oxidation necessitates inert reaction conditions .
Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of pyrimidine carbaldehydes often reveal intramolecular and intermolecular hydrogen bonds. For example:

  • Methyl 2-(2-{[(benzyloxy)carbonyl]-amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate () forms O–H···O hydrogen bonds, stabilizing the lattice .
  • In raltegravir intermediates (), planar pyrimidine rings facilitate π-π stacking, while bulky substituents induce torsional angles (e.g., 118.9° dihedral angle) .

Graph Set Analysis : Etter’s methodology () applies to these systems, where hydrogen-bonding patterns (e.g., R₂²(8) motifs) dictate packing efficiency .

Biological Activity

2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a pyrimidine ring and an aldehyde functional group, suggests it may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : The initial step often involves the condensation of appropriate starting materials such as urea or thiourea with aldehydes or ketones.
  • Introduction of the Methyl and Isopropyl Groups : This can be achieved through alkylation reactions using alkyl halides.
  • Aldehyde Functionalization : The final step involves converting a suitable precursor into the desired aldehyde through oxidation or other functional group transformations.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. For instance, a series of thieno[2,3-d]pyrimidine derivatives demonstrated comparable inhibitory activity against the MDA-MB-231 breast cancer cell line, with IC50 values around 21.6 μM for some derivatives . This suggests that this compound may also possess similar properties.

CompoundCell LineIC50 (μM)
Compound LMDA-MB-23121.6
PaclitaxelMDA-MB-23129.3

Antimicrobial Activity

Compounds derived from pyrimidines have been reported to exhibit antimicrobial properties. For example, pyrimidopyrimidines have shown efficacy against various bacterial strains and fungi . The mechanism often involves inhibition of nucleic acid synthesis or disruption of membrane integrity.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • DNA Interaction : The presence of a pyrimidine ring suggests potential interactions with DNA or RNA, leading to interference in nucleic acid synthesis.
  • Signal Transduction Pathways : It may modulate pathways related to cell survival and apoptosis.

Case Studies

Several studies have explored the biological implications of pyrimidine derivatives:

  • A study on thieno[2,3-d]pyrimidines indicated their potential as inhibitors of triple-negative breast cancer cells, highlighting their role in targeting epidermal growth factor receptors .
  • Another investigation into pyridopyrimidine compounds revealed their effectiveness against multiple myeloma and lymphoma cell lines, suggesting broad-spectrum anticancer activity .

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